molecular formula C18H17N5O5S B10893798 4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid

4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B10893798
M. Wt: 415.4 g/mol
InChI Key: NZIQXTWFSMYAEZ-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, dimethoxy groups, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The tetrazole ring is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride.

    Coupling with Benzoic Acid Derivative: The acetylated tetrazole derivative is then coupled with a benzoic acid derivative that has been pre-functionalized with dimethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced tetrazole derivatives

    Substitution: Substituted benzoic acid derivatives

Scientific Research Applications

4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activities.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The sulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer a range of chemical and biological properties. The presence of the tetrazole ring, in particular, provides unique binding properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C18H17N5O5S/c1-27-14-8-12(17(25)26)13(9-15(14)28-2)19-16(24)10-29-18-20-21-22-23(18)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26)

InChI Key

NZIQXTWFSMYAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

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